chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine

Description

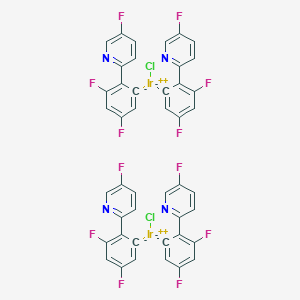

Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine is a cyclometalated iridium(III) complex featuring a fluorinated pyridine-based ligand. The ligand comprises a 5-fluoropyridine moiety linked to a 2,4-difluorobenzene ring via a direct bond, with an iodide substituent at the 6-position of the benzene ring. The iridium center is coordinated to the ligand through a nitrogen atom from the pyridine and a carbon atom from the benzene, forming a five-membered metallacycle. The chloride ligand completes the coordination sphere, resulting in a neutral complex. Such complexes are widely studied for applications in organic light-emitting diodes (OLEDs) and catalysis due to their tunable photophysical and redox properties .

Properties

IUPAC Name |

chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H5F3N.2ClH.2Ir/c4*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;;;;/h4*1-2,4-6H;2*1H;;/q4*-1;;;2*+3/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPYLIYAPWLOTI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H20Cl2F12Ir2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1288.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine typically involves the coordination of iridium with 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligands. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The process involves the following steps:

Ligand Preparation: The 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligand is synthesized through a series of organic reactions, including halogenation and coupling reactions.

Coordination Reaction: The ligand is then reacted with an iridium precursor, such as iridium(III) chloride hydrate, in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the coordination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of iridium.

Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.

Substitution: Ligand substitution reactions can occur, where the 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction can produce iridium(I) complexes.

Scientific Research Applications

Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.

Biology: The compound’s luminescent properties make it useful in bioimaging and as a probe in fluorescence microscopy.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high luminescence efficiency.

Mechanism of Action

The mechanism by which chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine exerts its effects involves the interaction of the iridium center with various molecular targets. The compound’s luminescence is attributed to the electronic transitions within the iridium complex, which are influenced by the surrounding ligands. In catalytic applications, the iridium center facilitates the activation of substrates through coordination and electron transfer processes.

Comparison with Similar Compounds

Key Differences :

- The target ligand incorporates two fluorine atoms on the benzene ring and an iodide at the 6-position, whereas 2-(2-chlorophenyl)-5-fluoropyridine () has a single chlorine substituent on the benzene. Fluorine’s strong electron-withdrawing nature enhances ligand stability and modifies the iridium complex’s emission profile compared to chlorine.

Comparison with Fluorinated Pyridine Derivatives

lists multiple fluorinated and chlorinated heterocycles, such as 2,3-difluoro-5-chloropyridine (C₅H₂ClF₂N) and 5-chloro-2,4-difluoro-6-methylpyrimidine (C₅H₃ClF₂N₂). These compounds lack the fused benzene-pyridine structure of the target ligand but share electronic characteristics:

- Iodide substituents (as in the target ligand) may facilitate further functionalization via oxidative coupling or ligand exchange, a feature absent in simpler fluoropyridines .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The iodide substituent on the benzene ring offers a reactive site for post-complexation modifications, a strategic advantage over ’s chlorophenyl derivative, which is less reactive in cross-coupling reactions .

- Comparative Challenges : Unlike simpler fluoropyridines in , the fused benzene-pyridine ligand requires multi-step synthesis, increasing production costs but offering superior tunability for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.